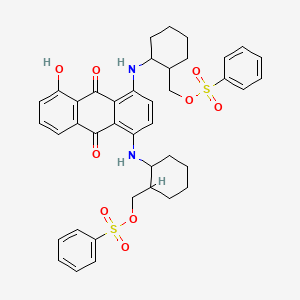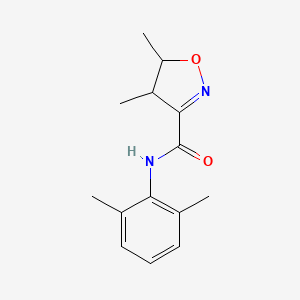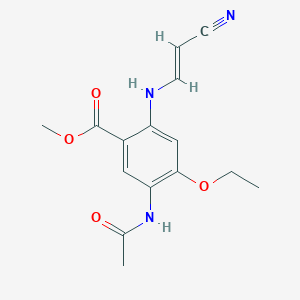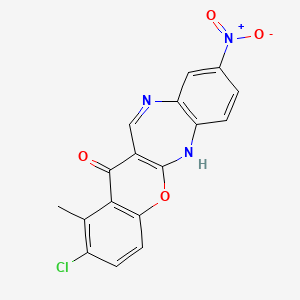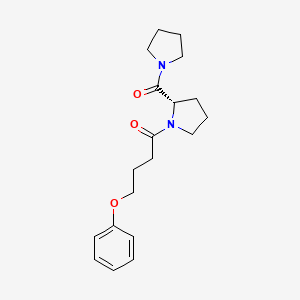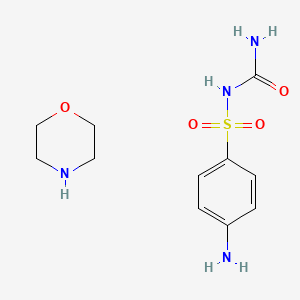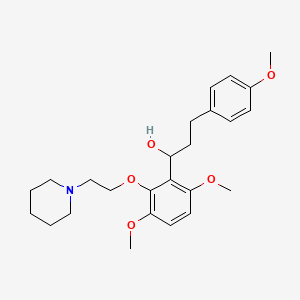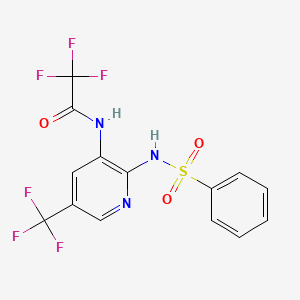
Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- is a complex organic compound characterized by the presence of trifluoromethyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and phenylsulfonyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions .
Medicine
Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group may contribute to its overall stability and reactivity . The pathways involved in its mechanism of action are often related to its ability to modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-difluoro-
- Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-tetrafluoro-
Uniqueness
The uniqueness of Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- lies in its specific combination of functional groups. The presence of both trifluoromethyl and phenylsulfonyl groups imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds .
Properties
CAS No. |
141283-68-3 |
|---|---|
Molecular Formula |
C14H9F6N3O3S |
Molecular Weight |
413.30 g/mol |
IUPAC Name |
N-[2-(benzenesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H9F6N3O3S/c15-13(16,17)8-6-10(22-12(24)14(18,19)20)11(21-7-8)23-27(25,26)9-4-2-1-3-5-9/h1-7H,(H,21,23)(H,22,24) |
InChI Key |
OWZHTBDWFFDNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



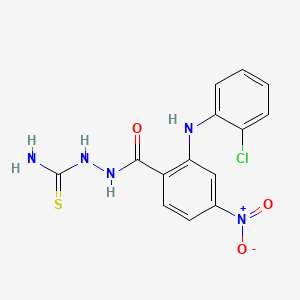
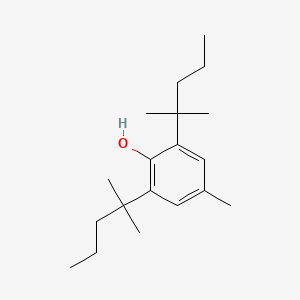


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
